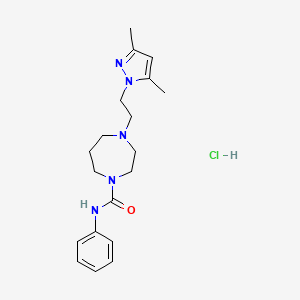
4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a diazepane derivative with a pyrazole moiety. Diazepanes are seven-membered heterocyclic compounds containing nitrogen, and pyrazoles are five-membered rings with two nitrogens. Both of these classes of compounds are known to have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction, and the attachment of the pyrazole and phenyl groups. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered diazepane ring, the five-membered pyrazole ring, and the phenyl ring. The exact 3D conformation would depend on the specific stereochemistry at the chiral centers .Chemical Reactions Analysis
As a diazepane and pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the pyrazole moiety could participate in reactions with electrophiles, and the diazepane ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups, and its stability could be affected by the strain in the diazepane ring .科学的研究の応用
Synthesis and Chemical Characterization
Compounds with structures similar to 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride have been synthesized through various chemical reactions, demonstrating the versatility and interest in pyrazole derivatives in chemical research. For instance, studies have explored the synthesis of pyrazolopyrimidines and diazepines, showcasing methods to create these compounds and analyze their structures through X-ray diffraction and spectral data. These compounds are of interest due to their potential biological activities and serve as a foundation for further pharmacological research.
- Synthesis of Pyrazolopyrimidines and Diazepines : Research into pyrazolopyrimidines derivatives has shown significant potential for these compounds as anticancer and anti-5-lipoxygenase agents, indicating the broad applicability of pyrazole-based compounds in therapeutic development (Rahmouni et al., 2016). Additionally, studies on diazepane derivatives, specifically focusing on their synthesis and characterization, further highlight the chemical interest in manipulating the pyrazole scaffold for various potential applications (Teimoori et al., 2011).
Potential Pharmacological Applications
While direct studies on 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride were not found, research on closely related compounds suggests a keen interest in the development of novel pharmacological agents. These compounds have been evaluated for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, demonstrating the potential utility of pyrazole derivatives in drug discovery.
- Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of these compounds in therapeutic applications. The structural modifications and biological evaluations suggest that pyrazole derivatives could be promising candidates for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-phenyl-1,4-diazepane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O.ClH/c1-16-15-17(2)24(21-16)14-12-22-9-6-10-23(13-11-22)19(25)20-18-7-4-3-5-8-18;/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,20,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJBBCGWVNFNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)NC3=CC=CC=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-phenyl-1,4-diazepane-1-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


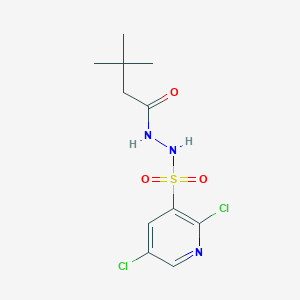
![Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B2677081.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B2677082.png)
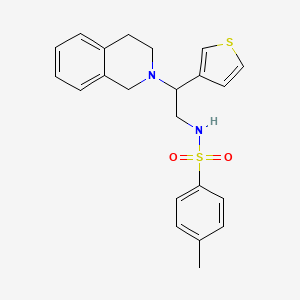

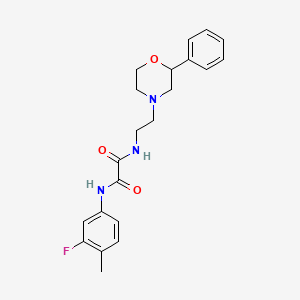
![N1-(3-ethoxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2677089.png)
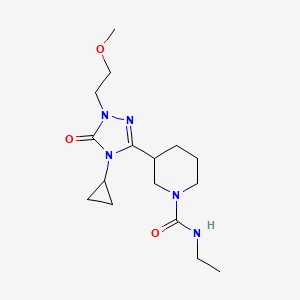
![Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2677092.png)
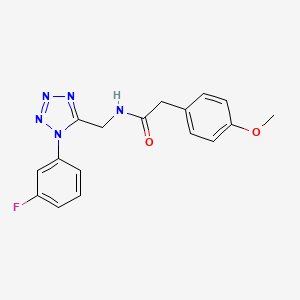
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2677095.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2677097.png)
![2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B2677098.png)